4-Cyclopropoxy-3-methylaniline
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Overview
Description
4-Cyclopropoxy-3-methylaniline is an organic compound with the molecular formula C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . It is characterized by the presence of a cyclopropoxy group attached to the aniline ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-3-methylaniline can be achieved through various methods. One common approach involves the nucleophilic substitution of a halogenated precursor with a cyclopropoxy group. For instance, starting from 4-chloro-3-methylaniline, the substitution reaction with cyclopropyl alcohol in the presence of a base such as potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-3-methylaniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce corresponding amines .
Scientific Research Applications
4-Cyclopropoxy-3-methylaniline has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group can influence the binding affinity and specificity of the compound, affecting its biological activity. Detailed studies on the molecular pathways and targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
4-Cyclopropyl-3-methylaniline: Similar structure but with a cyclopropyl group instead of a cyclopropoxy group.
4-Cyclopropoxy-2,6-dimethoxyphenol: Contains additional methoxy groups, which can alter its chemical properties.
Uniqueness
4-Cyclopropoxy-3-methylaniline is unique due to the presence of the cyclopropoxy group, which imparts distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-methylaniline |
InChI |
InChI=1S/C10H13NO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4,11H2,1H3 |
InChI Key |
MVWXSRVESPDFJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2CC2 |
Origin of Product |
United States |
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